molecular formula C9H6ClNOS B1603424 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone CAS No. 61700-72-9

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

Cat. No. B1603424
CAS RN: 61700-72-9
M. Wt: 211.67 g/mol
InChI Key: GEKLYUQDFFSCCG-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chemical compound with the molecular formula C9H6ClNOS . It has an average mass of 211.668 Da and a monoisotopic mass of 210.985855 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone can be analyzed based on its molecular formula C9H6ClNOS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone include a molecular weight of 211.67 . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Compounds derived from benzothiazole, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
  • Methods of Application: The compounds were synthesized and their activities were evaluated using known experimental models .
  • Results: Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Antioxidant, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

COX-2 Inhibitory Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain compounds have shown fair COX-2 inhibitory activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds showed COX-2 inhibitory activity with IC50 values ranging from 0.11 to 0.35 μM, compared to the selective COX-2 inhibitor celecoxib (IC50 = 0.09 μM) and diclofenac (IC50 = 0.83 μM) .

Quorum Sensing Inhibition

  • Scientific Field: Microbiology
  • Application Summary: Certain compounds related to thiazole have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Antifungal and Antibacterial Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Inhibition of Quorum Sensing

  • Scientific Field: Microbiology
  • Application Summary: Discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety information available indicates that 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(2-chloro-1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKLYUQDFFSCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594311
Record name 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

CAS RN

61700-72-9
Record name 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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